molecular formula C11H9F3N4O2 B11003072 N-(4H-1,2,4-triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide

N-(4H-1,2,4-triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11003072
M. Wt: 286.21 g/mol
InChI Key: ZAHQSVMZZOAJFS-UHFFFAOYSA-N
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Description

N-(4H-1,2,4-triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-1,2,4-triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethoxy Group: This step often involves nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Acetamide Formation: The final step involves the acylation of the triazole derivative with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the phenyl group.

    Reduction: Reduction reactions can occur, especially at the acetamide group.

    Substitution: Various substitution reactions can take place, particularly involving the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4H-1,2,4-triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(4H-1,2,4-triazol-3-yl)-2-phenylacetamide: Lacks the trifluoromethoxy group.

    N-(4H-1,2,4-triazol-3-yl)-2-[2-(methoxy)phenyl]acetamide: Contains a methoxy group instead of a trifluoromethoxy group.

Properties

Molecular Formula

C11H9F3N4O2

Molecular Weight

286.21 g/mol

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C11H9F3N4O2/c12-11(13,14)20-8-4-2-1-3-7(8)5-9(19)17-10-15-6-16-18-10/h1-4,6H,5H2,(H2,15,16,17,18,19)

InChI Key

ZAHQSVMZZOAJFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=NC=NN2)OC(F)(F)F

Origin of Product

United States

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